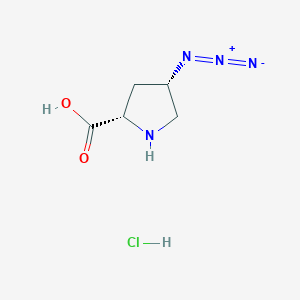

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

説明

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative characterized by an azido (-N₃) group at the 4-position and a carboxylic acid group at the 2-position of the five-membered ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents like water. Its stereochemistry (2S,4S) is critical for applications in enantioselective synthesis and bioconjugation, particularly in "click chemistry" reactions where the azide group reacts with alkynes to form stable triazole linkages . This compound is widely used in pharmaceutical research, peptide modification, and as a building block for bioactive molecules.

特性

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURXEMVHARMIF-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the use of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid as the starting material. The hydroxyl group is converted to an azido group through a substitution reaction using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

Types of Reactions

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for azidation reactions.

Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Copper(I) Catalysts: Used for cycloaddition reactions.

Major Products Formed

Aminopyrrolidine Derivatives: Formed through reduction reactions.

Triazole Derivatives: Formed through cycloaddition reactions.

科学的研究の応用

Medicinal Chemistry

Peptide Synthesis

This compound serves as a critical building block in the synthesis of peptides. Its azido group facilitates click chemistry , allowing for the efficient attachment of various functional groups, which is essential for developing novel therapeutic agents .

Drug Development

The unique properties of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride make it valuable in drug discovery. Researchers can modify its structure to enhance bioactivity and selectivity, crucial for designing effective pharmaceuticals. It is particularly useful in creating prodrugs that require specific bioactivation .

Bioconjugation

The azido functionality allows for efficient bioconjugation reactions, where it can be linked to biomolecules such as proteins or antibodies. This application is vital for developing targeted drug delivery systems and diagnostic tools. The ability to attach imaging agents to biomolecules enhances the potential for precise therapeutic interventions .

Material Science

In material science, this compound is utilized in the creation of functionalized polymers and materials. These materials can be used in various applications, including coatings and drug delivery systems, providing improved performance and stability .

Chemical Biology

This compound is instrumental in studying biological processes at the molecular level. It aids in exploring enzyme mechanisms and protein interactions by labeling active sites with the azido group. This approach allows researchers to visualize enzyme-substrate interactions in real-time, leading to insights into catalytic processes and disease mechanisms .

Antiviral Activity

In a study aimed at synthesizing novel antiviral agents, derivatives of this compound were tested against viral strains. Certain derivatives exhibited significant antiviral activity, suggesting potential pathways for further investigation into their mechanisms.

Enzyme Mechanism Studies

Researchers utilized this compound to probe enzyme mechanisms by labeling active sites with the azido group. This method allowed for real-time visualization of interactions, providing critical insights into catalytic processes .

Bioconjugation Applications

The azido group facilitates efficient bioconjugation reactions, making this compound valuable for attaching biomolecules to surfaces or other molecules. This property has implications for developing targeted drug delivery systems and diagnostic tools .

Data Table: Summary of Biological Activities

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for novel therapeutic agents; enables click chemistry applications |

| Drug Development | Valuable for creating prodrugs; enhances bioactivity and selectivity |

| Bioconjugation | Facilitates attachment of drugs or imaging agents to biomolecules |

| Material Science | Used in functionalized polymers; improves performance in coatings and drug delivery systems |

| Chemical Biology | Aids in studying enzyme mechanisms and protein interactions |

作用機序

The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling. The compound’s molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound Name (Configuration) | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications | Safety Considerations |

|---|---|---|---|---|---|---|

| (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid HCl | Azide (-N₃) | C₅H₈ClN₃O₂ | 193.6 (estimated) | High in water | Bioconjugation, drug intermediates | Reactive azide; handle with care |

| (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid HCl | Hydroxyl (-OH) | C₅H₁₀ClNO₃ | 167.59 | High in water | Drug synthesis (antibiotics, peptides) | Low toxicity; standard precautions |

| (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid HCl | Azide (-N₃) | C₅H₈ClN₃O₂ | 193.6 (estimated) | High in water | Enantioselective synthesis, research | Similar reactivity to (2S,4S) |

| (2S,4S)-4-(Thiazol-4-ylMethyl)pyrrolidine-2-carboxylic acid HCl | Thiazol-4-ylmethyl | C₉H₁₃ClN₂O₂S | 248.73 | Moderate in organics | Enzyme inhibition, bioactive molecules | Potential skin/eye irritant |

| (2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid HCl | Fluoro (-F), methyl | C₆H₁₁ClFNO₂ | 183.6 | Moderate in water | Metabolic studies, fluorinated drug design | Volatility; avoid inhalation |

Stereochemical Variations

The (2S,4S) configuration of the target compound distinguishes it from diastereomers like (2S,4R)-4-azidopyrrolidine-2-carboxylic acid hydrochloride . Stereochemistry influences biological activity and synthetic utility; for example, the (4R) isomer may exhibit different binding affinities in enzyme-active sites or alter reaction kinetics in click chemistry.

Functional Group Modifications

- Azide vs. Hydroxyl : The azide group in the target compound enables click chemistry applications, whereas the hydroxyl group in (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride facilitates hydrogen bonding, making it suitable for peptide backbone stabilization .

- Similarly, phenylsulfanyl or iodobenzyl substituents () increase hydrophobicity, affecting membrane permeability .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility, as seen in both the target compound and its hydroxyl analog . Fluorinated derivatives (e.g., ) may show reduced solubility due to increased lipophilicity .

- Reactivity : The azide group’s reactivity necessitates careful handling (e.g., inert storage conditions), whereas hydroxyl or fluorine substituents are more stable under standard conditions .

生物活性

The compound (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is a derivative of proline that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure

The chemical formula for this compound is , with a molecular weight of approximately 156.14 g/mol . The azide group (-N₃) attached to the pyrrolidine ring is significant for its reactivity and potential applications in click chemistry.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O₂·HCl |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 1019849-13-8 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor in various enzymatic reactions. Its azide functionality allows it to participate in bioorthogonal reactions, making it useful in labeling and tracking biomolecules within biological systems.

Enzyme Inhibition

Research has demonstrated that derivatives of proline, including (2S,4S)-4-azidopyrrolidine-2-carboxylic acid, can act as inhibitors of enzymes such as angiotensin-converting enzyme (ACE). In one study, modifications to the proline structure led to compounds with varying inhibitory potencies against ACE, suggesting that the azide group may influence binding affinity and specificity .

Case Studies

-

Glycation Inhibition Studies

- A study investigated the effects of (2S,4S)-4-azidopyrrolidine derivatives on glycation processes. The results indicated that these compounds could inhibit glycation reactions, which are implicated in diabetes and age-related diseases. The mechanism involved the stabilization of certain conformations that hinder glycation pathways .

-

Hydrogen-Deuterium Exchange Reactions

- Another study explored the catalytic properties of (2S,4S)-4-azidopyrrolidine derivatives in hydrogen-deuterium exchange reactions. The findings suggested that these compounds could facilitate the exchange process under mild conditions, indicating potential applications in isotopic labeling for biochemical studies .

Table 2: Summary of Biological Activities

| Activity Type | Details | Reference |

|---|---|---|

| Enzyme Inhibition | ACE inhibitor | |

| Glycation Inhibition | Reduced glycation rates | |

| Catalytic Activity | Facilitated deuterium exchange |

Synthesis Pathways

The synthesis of this compound typically involves multiple steps including protection-deprotection strategies and azidation reactions. A common synthetic route includes:

- Protection of Functional Groups : Initial protection of the carboxylic acid group.

- Azidation : Conversion of a suitable precursor into the azide form using sodium azide.

- Purification : Purification through column chromatography to obtain the desired compound with high purity.

Table 3: Synthetic Steps Overview

| Step | Description |

|---|---|

| Step 1: Protection | Protect carboxyl group using Boc or similar |

| Step 2: Azidation | React with sodium azide for azide incorporation |

| Step 3: Purification | Column chromatography for purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。